molecular formula C13H13ClO2 B11873283 3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one CAS No. 90991-99-4

3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one

Cat. No.: B11873283
CAS No.: 90991-99-4
M. Wt: 236.69 g/mol
InChI Key: VLMJAJBFBDAKHV-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is a chemical compound that belongs to the class of isochromenones. Isochromenones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group and the chlorine atom in the structure of this compound can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl-substituted phenols and chloroacetic acid derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted isochromenones.

Scientific Research Applications

3-(tert-Butyl)-7-chloro-1H-isochromen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is unique due to the combination of the tert-butyl group and the chlorine atom within the isochromenone framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90991-99-4

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

3-tert-butyl-7-chloroisochromen-1-one

InChI

InChI=1S/C13H13ClO2/c1-13(2,3)11-6-8-4-5-9(14)7-10(8)12(15)16-11/h4-7H,1-3H3

InChI Key

VLMJAJBFBDAKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1

Origin of Product

United States

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